Cas no 4469-60-7 (1,5-dimethyl 2,2-dimethoxypentanedioate)

1,5-dimethyl 2,2-dimethoxypentanedioate Chemical and Physical Properties
Names and Identifiers
-
- dimethyl 2,2-dimethoxypentanedioate
- 1,5-dimethyl 2,2-dimethoxypentanedioate
- starbld0015529
- EAA46960
- G35004
- 4469-60-7
- SCHEMBL9666722
- EN300-234698
-
- MDL: MFCD31615873
- Inchi: InChI=1S/C9H16O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H2,1-4H3
- InChI Key: DDOXYXADRPCSSN-UHFFFAOYSA-N
- SMILES: COC(=O)CCC(OC)(OC)C(=O)OC
Computed Properties
- Exact Mass: 220.09500
- Monoisotopic Mass: 220.09468823Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 71.1Ų
Experimental Properties
- PSA: 71.06000
- LogP: 0.10170
1,5-dimethyl 2,2-dimethoxypentanedioate Security Information
1,5-dimethyl 2,2-dimethoxypentanedioate Customs Data
- HS CODE:2918990090
- Customs Data:
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1,5-dimethyl 2,2-dimethoxypentanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234698-0.1g |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 0.1g |
$66.0 | 2024-06-19 | |
Enamine | EN300-234698-0.05g |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 0.05g |
$42.0 | 2024-06-19 | |
Enamine | EN300-234698-5.0g |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 5.0g |
$743.0 | 2024-06-19 | |
1PlusChem | 1P01E7W3-100mg |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 100mg |
$140.00 | 2024-05-02 | |
Aaron | AR01E84F-500mg |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 500mg |
$266.00 | 2025-02-10 | |
Enamine | EN300-234698-10g |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 10g |
$1101.0 | 2023-09-15 | |
A2B Chem LLC | AX42227-100mg |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 100mg |
$105.00 | 2024-04-20 | |
Aaron | AR01E84F-250mg |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 250mg |
$152.00 | 2025-02-10 | |
Aaron | AR01E84F-1g |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 1g |
$377.00 | 2025-02-10 | |
1PlusChem | 1P01E7W3-250mg |
1,5-dimethyl 2,2-dimethoxypentanedioate |
4469-60-7 | 95% | 250mg |
$171.00 | 2024-05-02 |
1,5-dimethyl 2,2-dimethoxypentanedioate Related Literature
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1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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4. Water
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Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
Additional information on 1,5-dimethyl 2,2-dimethoxypentanedioate
Recent Advances in the Study of 1,5-Dimethyl 2,2-Dimethoxypentanedioate (CAS: 4469-60-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 1,5-dimethyl 2,2-dimethoxypentanedioate (CAS: 4469-60-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in synthesis and potential therapeutic properties. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and emerging applications in drug development.
Recent studies have highlighted the role of 1,5-dimethyl 2,2-dimethoxypentanedioate as a key intermediate in the synthesis of complex organic molecules. Its unique structural features, including the presence of two methoxy groups and a diester functionality, make it a valuable building block for the construction of pharmacologically active compounds. Researchers have successfully utilized this compound in the synthesis of novel anti-inflammatory and anticancer agents, demonstrating its potential in medicinal chemistry.
One of the most notable advancements in the study of 1,5-dimethyl 2,2-dimethoxypentanedioate is its application in the development of prodrugs. A 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound as a prodrug scaffold for the targeted delivery of anticancer agents. The study demonstrated that the compound's dimethoxy groups could be selectively cleaved under physiological conditions, releasing the active drug moiety at the tumor site with minimal systemic toxicity.
In addition to its pharmaceutical applications, 1,5-dimethyl 2,2-dimethoxypentanedioate has also been investigated for its role in chemical biology. Recent research has explored its use as a molecular probe to study enzyme mechanisms and protein-ligand interactions. For instance, a 2022 study in ACS Chemical Biology utilized this compound to investigate the substrate specificity of esterases, providing valuable insights into enzyme catalysis and inhibitor design.
The synthetic routes to 1,5-dimethyl 2,2-dimethoxypentanedioate have also been optimized in recent years. A 2023 publication in Organic Process Research & Development described a scalable and cost-effective method for its production, which involves the condensation of dimethyl malonate with formaldehyde followed by methylation. This advancement has facilitated the broader availability of the compound for research and industrial applications.
Despite these promising developments, challenges remain in the full exploitation of 1,5-dimethyl 2,2-dimethoxypentanedioate's potential. Issues such as stability under varying pH conditions and the need for further pharmacokinetic studies are areas of ongoing research. Future studies are expected to focus on optimizing its derivatives for enhanced bioavailability and target specificity.
In conclusion, 1,5-dimethyl 2,2-dimethoxypentanedioate (CAS: 4469-60-7) represents a versatile and promising compound in the fields of chemical biology and pharmaceutical research. Its applications in drug synthesis, prodrug development, and chemical probing underscore its importance as a research tool and therapeutic agent. Continued investigation into its properties and applications is likely to yield further breakthroughs in the coming years.
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